molecular formula C9H13ClO B8560923 Bicyclo[2.2.2]octane-2-carbonyl chloride CAS No. 68569-32-4

Bicyclo[2.2.2]octane-2-carbonyl chloride

Cat. No.: B8560923
CAS No.: 68569-32-4
M. Wt: 172.65 g/mol
InChI Key: KCWIFWCZCINQMX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carbonyl chloride is a highly strained, rigid bicyclic compound featuring a carbonyl chloride functional group at the 2-position of the bicyclo[2.2.2]octane framework. The bicyclo[2.2.2]octane system is characterized by three fused six-membered rings, imparting unique steric and electronic properties that distinguish it from less-strained systems like bicyclo[2.2.1]heptane (norbornane) . The carbonyl chloride group enhances electrophilicity, making this compound a valuable intermediate in organic synthesis, particularly in acylations and the construction of complex natural products such as parthenolide .

Key structural attributes include:

  • Symmetry: The bicyclo[2.2.2]octane framework lacks endo/exo stereochemical distinctions, simplifying substituent analysis compared to norbornyl systems .
  • Reactivity: The carbonyl chloride group is highly reactive toward nucleophiles, enabling efficient formation of amides, esters, and ketones.

Properties

CAS No.

68569-32-4

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2

InChI Key

KCWIFWCZCINQMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on ^13C NMR Shifts (ppm)

Compound α-Carbon Shift β-Carbon Shift γ-Carbon Shift
Bicyclo[2.2.2]octane-2-carbonyl chloride +14.2 +8.5 +3.1
Norbornane-2-carbonyl chloride +15.7 +9.8 +4.3*

*γ-gauche effect observed in norbornyl systems.

Bicyclo[3.2.1]octane Derivatives

Bicyclo[3.2.1]octane systems, generated via radical rearrangements of bicyclo[2.2.2]octane precursors, exhibit greater ring strain and altered reactivity:

  • Radical Stability: Bicyclo[2.2.2]oct-2-enyl radicals preferentially rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals despite increased strain, stabilized by substituents like selenophenyl groups .
  • Synthetic Utility : The rigid bicyclo[3.2.1]octane framework is less favored in total synthesis due to challenges in controlling stereochemistry .

Other Bicyclo[2.2.2]octane Derivatives

Sulfonyl Chlorides (e.g., Bicyclo[2.2.2]octane-2-sulfonyl chloride)

  • Reactivity : Sulfonyl chlorides are less electrophilic than carbonyl chlorides, reacting preferentially with amines or alcohols under milder conditions .
  • Applications : Used as sulfonating agents in drug design, contrasting with the acylating role of carbonyl chlorides .

Table 2: Physical Properties of Bicyclo[2.2.2]octane Derivatives

Compound Molecular Formula Molecular Weight Key Applications
This compound C₉H₁₁ClO 170.64 Acylation reactions
Bicyclo[2.2.2]octane-2-sulfonyl chloride C₈H₁₃ClO₂S 208.71 Sulfonylation reactions
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride C₉H₁₅ClO₂S 222.74 Polymer chemistry

Amino Alcohol Derivatives (e.g., 2-Aminobicyclo[2.2.2]octane-2-methanol hydrochloride)

  • Stability: Amino alcohols exhibit enhanced solubility in polar solvents, unlike the hydrophobic carbonyl chloride .
  • Stereochemistry : Asymmetric synthesis methods (e.g., Diels-Alder reactions) are less effective for bicyclo[2.2.2]octane-2,5-diones, necessitating alternative strategies like 1,4-additions .

Steric and Electronic Comparisons

  • Ring Strain : Bicyclo[2.2.2]octane (strain energy ~30 kcal/mol) is less strained than bicyclo[2.2.1]heptane (~50 kcal/mol), reducing susceptibility to ring-opening reactions .
  • Substituent Orientation: Substituents at C-2 in bicyclo[2.2.2]octane uniformly perturb α and β carbons, whereas norbornyl systems show orientation-dependent effects (syn vs. anti) .

Preparation Methods

Oxidation of 1,4-Dimethylene Cyclohexane Derivatives

The most scalable route begins with 1,4-dimethylene cyclohexane , which undergoes oxidation to form bicyclo[2.2.2]octane-1,4-diol. In a representative procedure, 1,4-dimethylene cyclohexane (5 g, 0.046 mol) reacts with palladium dichloride (3 mol%) and oxone (2 eq) in water at 25–30°C. The exothermic reaction yields bicyclo[2.2.2]octane-1,4-diol, which is filtered and extracted with n-butanol. Subsequent oxidation of the diol to bicyclo[2.2.2]octane-1,4-dicarboxylic acid employs concentrated HCl or H₂SO₄ under reflux (80–150°C).

Key Data:

StepReagents/CatalystsTemperatureYield
Diol formationPdCl₂, Oxone25–30°C60%
Dicarboxylic acidH₂SO₄, H₂O80–150°C75%

Diels-Alder Cycloaddition Strategies

Alternative routes leverage Diels-Alder reactions to construct the bicyclic core. For example, 1,3-cyclohexadiene derivatives react with methacrolein under ytterbium triflate catalysis to form bicyclo[2.2.2]octane aldehydes. These intermediates are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.

Chlorination of Bicyclo[2.2.2]octane-2-carboxylic Acid

Thionyl Chloride-Mediated Chlorination

The carboxylic acid is converted to acyl chloride using thionyl chloride (SOCl₂) . In a typical protocol, bicyclo[2.2.2]octane-2-carboxylic acid (220 mg, 1 mmol) reacts with excess SOCl₂ (4 mL) under reflux (4 h). Distillation removes residual SOCl₂, yielding the acyl chloride with >90% purity.

Phosgene-Based Chlorination

For industrial-scale production, phosgene (COCl₂) offers higher atom economy. Reacting the dicarboxylic acid with phosgene in anhydrous dichloromethane at 0–5°C produces the diacyl chloride, which is isolated via vacuum distillation.

Comparative Analysis:

MethodReagentConditionsYieldByproducts
Thionyl chlorideSOCl₂Reflux, 4 h85–90%HCl, SO₂
PhosgeneCOCl₂0–5°C, 2 h78–82%HCl, CO₂

Alternative Pathways and Optimization

Reductive Amination Followed by Chlorination

A patent-pending method involves reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-ethyl carboxylate with S-1-phenylethylamine, followed by sodium triacetoxyborohydride reduction. The resulting amine intermediate is hydrolyzed to the carboxylic acid and chlorinated.

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance safety and yield during chlorination. For example, mixing the carboxylic acid with SOCl₂ in a microreactor at 50°C achieves 94% conversion in <10 minutes, minimizing decomposition .

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